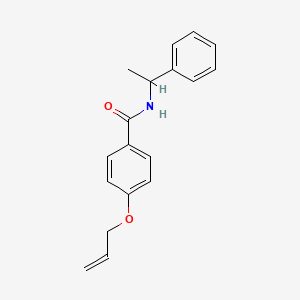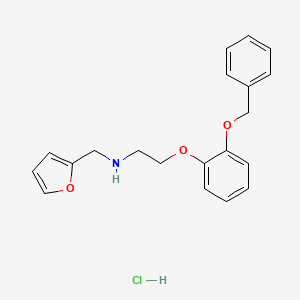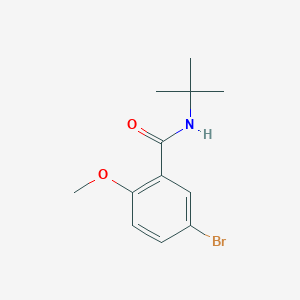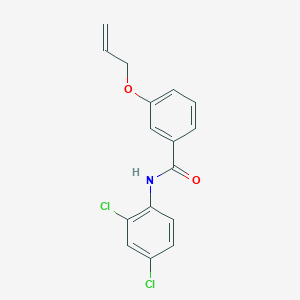![molecular formula C18H20N4O2 B4401813 N-[2-(4-acetylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B4401813.png)
N-[2-(4-acetylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
Descripción general
Descripción
N-[2-(4-acetylpiperazin-1-yl)phenyl]pyridine-3-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, which is known for its biological activity, linked to a nicotinamide moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-acetylpiperazin-1-yl)phenyl]pyridine-3-carboxamide typically involves the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to form electrophiles. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium. The reaction conditions often include:
Aqueous basic medium:
pH 9-10, stirring at room temperature for 2-3 hours.Polar aprotic medium: DMF/LiH, stirring at room temperature for 0.5 hours, followed by the addition of electrophiles and further stirring for 14-16 hours
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-acetylpiperazin-1-yl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the piperazine ring or the acetyl group.
Reduction: Typically targets the nitro groups or other reducible functionalities.
Substitution: Commonly involves the replacement of hydrogen atoms on the aromatic ring or the piperazine moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents like bromine (Br₂), chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated derivatives .
Aplicaciones Científicas De Investigación
N-[2-(4-acetylpiperazin-1-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting osteoclast differentiation, which is crucial for bone resorption and related diseases
Mecanismo De Acción
The mechanism of action of N-[2-(4-acetylpiperazin-1-yl)phenyl]pyridine-3-carboxamide involves the inhibition of osteoclast differentiation. This compound downregulates the expression of osteoclast-specific marker genes such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5). It also attenuates the protein levels of CtsK, a critical protease involved in bone resorption, thereby reducing bone resorption activity and F-actin ring formation .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide: Similar structure with a chlorophenoxy group, also inhibits osteoclast differentiation.
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide: Contains a methylphenoxy group, known for its protective effects against osteoporosis.
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide: Another piperazine derivative with applications in medicinal chemistry.
Uniqueness
N-[2-(4-acetylpiperazin-1-yl)phenyl]pyridine-3-carboxamide stands out due to its specific inhibitory effects on osteoclast differentiation and bone resorption, making it a promising candidate for treating bone-related diseases. Its unique combination of a piperazine ring and nicotinamide moiety contributes to its distinct biological activity and potential therapeutic applications .
Propiedades
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-14(23)21-9-11-22(12-10-21)17-7-3-2-6-16(17)20-18(24)15-5-4-8-19-13-15/h2-8,13H,9-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFCSHPBNDGVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-{[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)-2H-chromen-2-one](/img/structure/B4401735.png)

![4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401747.png)
![1-[4-(2-Imidazol-1-ylethoxy)phenyl]propan-1-one;hydrochloride](/img/structure/B4401754.png)
![[4-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]phenyl] propanoate](/img/structure/B4401755.png)
![2-[2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride](/img/structure/B4401760.png)

![1-[2-(1-Chloronaphthalen-2-yl)oxyethyl]imidazole;hydrochloride](/img/structure/B4401769.png)
![N-[(5-phenylfuran-2-yl)methyl]prop-2-en-1-amine;hydrochloride](/img/structure/B4401771.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]tetrahydrofuran-2-carboxamide](/img/structure/B4401804.png)
![[4-[[2-(Trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate](/img/structure/B4401819.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4401820.png)
